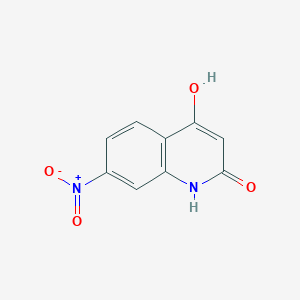

4-Hydroxy-7-nitroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

100748-67-2 |

|---|---|

Molecular Formula |

C9H6N2O4 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

4-hydroxy-7-nitro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H6N2O4/c12-8-4-9(13)10-7-3-5(11(14)15)1-2-6(7)8/h1-4H,(H2,10,12,13) |

InChI Key |

QLPHVDAVIDAZOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C=C2O |

Origin of Product |

United States |

Synthetic Strategies for 4 Hydroxy 7 Nitroquinolin 2 1h One and Its Analogues

Classical and Modern Methodologies for Nitro-Quinolinone Synthesis

The introduction of a nitro group onto the 4-hydroxyquinolin-2(1H)-one framework can be achieved through several synthetic routes, each with its own advantages and limitations.

Direct Nitration Procedures

The most straightforward approach to 4-hydroxy-7-nitroquinolin-2(1H)-one is the direct nitration of 4-hydroxyquinolin-2(1H)-one. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The 4-hydroxy group, being an activating group, directs the incoming electrophile, the nitronium ion (NO₂⁺), to the C7 position. Careful control of reaction conditions, such as temperature, is crucial to ensure the selective formation of the 7-nitro isomer and to minimize the formation of other nitrated byproducts.

A study on the nitration of 8-alkyl-2-methylquinolines demonstrated that the reaction requires elevated temperatures (at least 70°C) and extended reaction times (over 16 hours) to achieve high yields of the corresponding nitroquinolines. nih.gov While not directly on the target molecule, this indicates that the nitration of quinoline (B57606) systems can be a slow process.

Microwave-Assisted Synthesis Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. While specific microwave-assisted synthesis of this compound is not extensively detailed, related procedures for quinolinone synthesis are well-documented. For instance, the synthesis of various ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives has been achieved using microwave-assisted methods with malonic acid or its esters. nih.gov Another example involves the microwave-assisted synthesis of 2-substituted quinolin-4-ones, where the reaction time was significantly reduced to 20 minutes. nih.gov These examples suggest that microwave-assisted protocols could be effectively adapted for the nitration of 4-hydroxyquinolin-2(1H)-one or for the cyclization steps in multi-step syntheses, potentially improving efficiency.

Multi-step Synthetic Routes from Precursors

Multi-step syntheses offer greater control over the final product's regiochemistry, which is particularly important when specific isomers are desired.

One such route to this compound starts from 4-nitroisatoic anhydride (B1165640). This precursor is first N-alkylated, for example with methyl iodide, to form 1-methyl-7-nitro-2H-benzo[d] cit.ieoxazine-2,4(1H)-dione. nih.gov This intermediate can then be condensed with a suitable partner to construct the desired 4-hydroxy-2-quinolone ring system. nih.gov

Another versatile approach is a modification of the Knorr quinoline synthesis. This method can be adapted for nitro derivatives by starting with 3-nitro-4-hydroxyaniline, which reacts with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid (PPA) to form a β-enamino ester intermediate. Subsequent thermal cyclodehydration of this intermediate in a high-boiling solvent like diphenyl ether yields the target this compound.

A different multi-step strategy involves the hydrolysis and subsequent decarboxylation of a pre-functionalized quinoline. For instance, a route analogous to the synthesis of 4,7-dichloroquinoline (B193633) can be envisioned, starting from ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate. This compound would first be nitrated, followed by hydrolysis of the ester to the carboxylic acid and then decarboxylation to yield the final product. A related synthesis of 4-hydroxy-7-nitroquinoline-3-carboxylic acid involves the hydrolysis of the corresponding ethyl ester with sodium hydroxide. chemicalbook.com

Furthermore, solid-phase synthesis has been employed for the preparation of 3-hydroxy-6-nitroquinolin-4(1H)-ones. nih.gov This technique, which involves attaching the starting material to a solid support, allows for efficient purification and the potential for creating libraries of related compounds. A similar strategy could be developed for the synthesis of the 7-nitro isomer.

Functionalization and Derivatization Strategies

The this compound scaffold can be further modified to create a diverse range of analogues with potentially new properties.

Ring-Substituted 4-Hydroxy-2(1H)-quinolinone Derivatives

The synthesis of various ring-substituted 4-hydroxy-1H-quinolin-2-ones has been reported, demonstrating the feasibility of introducing a wide array of functional groups onto the quinolinone core. nih.govcit.ienih.gov These substitutions can be introduced either by starting with appropriately substituted anilines in a multi-step synthesis or by direct functionalization of the pre-formed quinolinone ring. For example, a series of new 4-hydroxy-2-quinolone analogs with substituents at the C-6 and C-7 positions have been synthesized. nih.gov The introduction of different substituents can significantly impact the molecule's electronic properties and biological activity.

Synthesis of Fused-Ring Systems

The electron-deficient nature of the nitro-substituted quinoline ring makes it a suitable candidate for cycloaddition reactions, leading to the formation of fused-ring systems. For instance, the quinoline ring can participate in Diels-Alder reactions with electron-rich dienes to form tetracyclic derivatives. The reactivity of the quinoline system in such [4+2] cycloadditions can be influenced by steric factors, as seen in analogues with bulky substituents. While specific examples starting from this compound are not prevalent, the general reactivity pattern suggests that this compound could serve as a building block for more complex, polycyclic structures.

Exploration of Different Substitution Patterns on the Quinoline Ring

The core structure of 4-hydroxy-2(1H)-quinolone is a versatile scaffold that allows for the introduction of a wide array of substituents at various positions on the quinoline ring. nih.gov These modifications are crucial for tuning the molecule's chemical and biological properties. Researchers have successfully synthesized analogues with diverse substitution patterns, exploring the impact of different functional groups on the molecule's characteristics.

A range of substituents has been introduced onto the benzene (B151609) ring portion of the quinolinone core. For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been described, providing a platform for further nucleophilic substitution reactions at the 4-position. mdpi.com This allows for the introduction of sulfanyl, hydrazino, azido, and amino groups. mdpi.com Solid-phase synthesis techniques have been employed to create 3-hydroxy-6-nitroquinolin-4(1H)-ones with two points of diversity, starting from 4-chloro-5-nitroanthranilic acid. nih.gov This method involves the nucleophilic replacement of the chlorine atom with various amines. nih.gov

Further demonstrating the versatility of the quinoline ring, studies have reported the synthesis of 3-substituted quinolin-2(1H)-ones through methods like the silver(I) nitrate-catalyzed cyclization of o-alkynylisocyanobenzenes. rsc.org Palladium-catalyzed C-H functionalization has also been used to synthesize 3-(heteroaryl)quinolin-2(1H)-ones by reacting 3-bromoquinolin-2-(1H)-ones with various azoles. nih.gov The electrophilic cyclization of N-(2-alkynyl)anilines allows for the synthesis of quinolines with halogen, selenium, or sulfur-containing groups at the 3-position. nih.gov The yields of these reactions are generally not significantly affected by the nature of the substituents on the aniline (B41778) ring, which can range from electron-donating (like methoxy) to strongly electron-withdrawing (like nitro) groups. nih.gov

The following table summarizes various substitution patterns explored on the quinolin-2(1H)-one ring system:

| Position(s) | Substituent(s) | Synthetic Approach Highlight | Reference(s) |

|---|---|---|---|

| 3 | Various functional groups | Ag(I) nitrate-catalyzed cyclization of o-alkynylisocyanobenzenes | rsc.org |

| 3 | Heteroaryl groups | Palladium-catalyzed C-H functionalization of 3-bromoquinolin-2(1H)-ones | nih.gov |

| 3 | Halogen, Selenium, Sulfur | Electrophilic cyclization of N-(2-alkynyl)anilines | nih.gov |

| 4, 8 | Chloro, Methyl | Synthesis from chloroquinolines | mdpi.com |

| 6 | Nitro | Solid-phase synthesis from nitroanthranilic acid | nih.gov |

| 7 | Carboxamides | Solid-phase synthesis using anthranilates and bromoketones | nih.gov |

| Ring-Substituted | Carboxylic acid, Nitro, Chloro | Multi-step synthesis including nitration, reduction, and acylation | nih.gov |

Reaction Mechanisms in Quinolinone Synthesis

The synthesis of the quinolinone scaffold can be achieved through various reaction mechanisms, often involving intramolecular cyclization as the key step. The specific mechanism depends on the starting materials and reaction conditions employed.

One of the classical methods is the Camps cyclization , which involves the base-catalyzed intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides. mdpi.com Depending on the substrate's structure and the conditions, this reaction can yield either quinolin-4-ones or quinolin-2-ones. mdpi.com

Another important mechanism involves the cyclization of aniline derivatives. The Biere-Seelen reaction starts with a Michael addition of an aniline to an acetylenic dicarboxylate, followed by a base-induced cyclization to form the quinolinone ring. mdpi.com Similarly, Dieckmann condensation , an intramolecular reaction of diesters, can be used to form dihydroquinolinone intermediates which are then oxidized to the final quinolin-4-one. mdpi.com

Modern synthetic strategies often employ metal catalysts to facilitate the cyclization. Palladium-catalyzed reactions are prominent, involving mechanisms such as the oxypalladation of alkynes in N-(2-formylaryl)alkynamides. organic-chemistry.org Another palladium-catalyzed cascade process involves C-H bond activation, C-C bond formation, and subsequent cyclization of simple anilines. organic-chemistry.org Ruthenium catalysts have also been used for the cyclization of anilides with propiolates or acrylates to afford 2-quinolones. organic-chemistry.org

A plausible mechanism for the synthesis of quinolines from o-aminothiophenol and 1,3-ynone involves a three-step process: a Michael addition–cyclization condensation catalyzed by a Lewis acid to form a 1,5-benzothiazepine (B1259763) intermediate, followed by an I2-mediated desulfurative step to yield the quinoline framework. nih.gov

The formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones from 4-hydrazinylquinolin-2(1H)-ones is proposed to occur through a multi-step mechanism involving a proton shift, dimerization, autoxidation, and electrocyclic reactions in a one-pot process. mdpi.com Oxidative cycloaddition reactions mediated by metal salts like silver(I) have also been reported. researchgate.net In one proposed mechanism, the 4-hydroxy-2(1H)-quinolone is first oxidized by Ag(I) to generate a radical, which then attacks an olefin. The resulting radical adduct is further oxidized to a carbocation that cyclizes to form a dihydrofuroquinolinone derivative. researchgate.net

The cyclization of N,N-diphenyl malonamide (B141969) in the presence of polyphosphoric acid (PPA) at high temperatures is another route to synthesize 4-hydroxy-2(1H)-quinolone. arabjchem.orgresearchgate.net Eaton's reagent (phosphoric anhydride and methanesulfonic acid) can also be used as a cyclizing agent under milder conditions. arabjchem.orgresearchgate.net

| Compound Name |

|---|

| This compound |

| 4-Hydroxy-2(1H)-quinolone |

| 4-chloro-8-methylquinolin-2(1H)-one |

| 3-hydroxy-6-nitroquinolin-4(1H)-one |

| 4-chloro-5-nitroanthranilic acid |

| o-alkynylisocyanobenzene |

| 3-bromoquinolin-2-(1H)-one |

| 3-(heteroaryl)quinolin-2(1H)-one |

| N-(2-alkynyl)aniline |

| N-(2-acylarylamide) |

| quinolin-4-one |

| N-(2-formylaryl)alkynamide |

| o-aminothiophenol |

| 1,3-ynone |

| 1,5-benzothiazepine |

| 4-hydrazinylquinolin-2(1H)-one |

| pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione |

| N,N-diphenyl malonamide |

| 2-phenyl-3-hydroxy-4(1H)-quinolinone |

| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone |

Chemical Reactivity and Transformations of 4 Hydroxy 7 Nitroquinolin 2 1h One

Electrophilic Aromatic Substitution Reactions

The quinoline (B57606) ring system is generally susceptible to electrophilic attack. In the case of 4-hydroxyquinolin-2(1H)-one, the hydroxyl group at the C-4 position and the lactam functionality influence the regioselectivity of these reactions. The synthesis of 4-Hydroxy-7-nitroquinolin-2(1H)-one itself is a prime example of an electrophilic aromatic substitution reaction. The nitration of 4-hydroxyquinoline (B1666331) with concentrated nitric acid in a sulfuric acid medium leads to the introduction of a nitro group. The electron-donating nature of the 4-hydroxy group directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the C-7 position.

The reaction conditions are critical to ensure regioselectivity and prevent unwanted side reactions such as over-nitration or oxidation. Typically, the reaction is carried out at low temperatures (0–5°C).

| Reaction | Reagents | Conditions | Product |

| Nitration | Concentrated Nitric Acid, Sulfuric Acid | 0–5°C | This compound |

Nucleophilic Substitution Reactions

The presence of the electron-withdrawing nitro group at the C-7 position enhances the electrophilicity of the quinoline ring, making it more susceptible to nucleophilic attack. While direct nucleophilic substitution on the carbocyclic ring of this compound is not commonly reported, related nitroquinoline derivatives readily undergo such reactions. nih.govmdpi.com For instance, in other nitroquinoline systems, nucleophiles can displace a hydrogen atom in a process known as Vicarious Nucleophilic Substitution (VNS). nih.govmdpi.com

Furthermore, the hydroxyl group at C-4 can be converted into a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles. This strategy has been employed in the synthesis of 4-substituted quinolin-2-ones. mdpi.com

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, yielding 7-amino-4-hydroxyquinolin-2(1H)-one. This transformation is a crucial step in the synthesis of various biologically active compounds. researchgate.net Several reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a palladium-on-carbon (H₂/Pd-C) catalyst in a solvent like ethanol (B145695) is an effective method.

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or elemental tin in hydrochloric acid are widely used. nih.gov The reaction with tin and HCl is typically warmed to facilitate the reduction. nih.gov

Sodium Dithionite (B78146): In an alkaline medium, sodium dithionite can effectively reduce the nitro group. researchgate.net

| Product | Reducing Agent(s) | Solvent/Conditions | Reference |

| 7-Amino-4-hydroxyquinolin-2(1H)-one | H₂/Pd-C | Ethanol | |

| 7-Amino-4-hydroxyquinolin-2(1H)-one | SnCl₂ in HCl | - | |

| 7-Amino-4-hydroxyquinolin-2(1H)-one | Tin powder, HCl | 80-90 °C | nih.gov |

| 3-Amino-4-hydroxy-2-quinolinone | Sodium Dithionite | Aqueous NaOH | researchgate.net |

This reduction provides a key intermediate for further functionalization, such as the formation of amides through acylation of the newly formed amino group. researchgate.netnih.gov

Cycloaddition and Ring-Closure Reactions

The quinolinone scaffold of this compound and its derivatives can participate in cycloaddition and ring-closure reactions to form more complex heterocyclic systems. For instance, analogues of this compound have been shown to undergo [4+2] cycloaddition reactions where the quinolinone system acts as a diene.

Moreover, derivatives of 4-hydroxyquinolin-2(1H)-one can be utilized in the synthesis of fused heterocyclic structures. A notable example is the reaction of 1-ethyl-4-hydroxyquinolin-2(1H)-one with hydrazine, which, through a series of steps including autoxidation, leads to the formation of a pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione. mdpi.com This transformation involves the initial formation of a hydrazinyl derivative followed by an intramolecular cyclization.

Tautomerism and its Implications in Chemical Reactivity

This compound can exist in several tautomeric forms due to the presence of the hydroxyl and lactam groups. The primary tautomeric equilibrium exists between the 4-hydroxy-2-oxo form (lactam) and the 2,4-dihydroxy form (lactim). researchgate.netarabjchem.org Spectroscopic and computational studies on the parent 4-hydroxy-2(1H)-quinolone suggest that the 4-hydroxy-2-oxo form is the predominant tautomer in solution. researchgate.netarabjchem.org

The existence of these tautomers has significant implications for the compound's reactivity. The 4-hydroxy-2-oxo tautomer possesses both nucleophilic and electrophilic centers. The C-3 position is particularly activated due to the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the carbonyl group, making it susceptible to electrophilic attack. arabjchem.org Conversely, the nitrogen and oxygen atoms of the lactam and hydroxyl groups can act as nucleophiles. The tautomeric equilibrium can be influenced by factors such as the solvent, pH, and the presence of other substituents on the quinoline ring.

Biological Activities and Mechanistic Investigations of 4 Hydroxy 7 Nitroquinolin 2 1h One and Its Analogues in Vitro Studies

Anticancer Research Applications

The quest for novel anticancer agents has led to the exploration of 4-hydroxy-7-nitroquinolin-2(1H)-one and its analogues, revealing their potential to interfere with cancer cell proliferation and survival through various mechanisms.

Inhibition of Specific Molecular Targets

Recent studies have highlighted the ability of 4-hydroxy-2-quinolone derivatives to target key proteins involved in cancer progression. For instance, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides were synthesized and evaluated for their anticancer properties. nih.gov These compounds were designed to target the phosphatidylinositol 3-kinase (PI3Kα), a critical enzyme in a signaling pathway that promotes cell growth and proliferation. nih.govnih.gov Mutations in the gene encoding PI3Kα are common in various cancers, making it an attractive target for drug development. nih.govnih.gov

Induced-fit docking studies revealed that these quinolone derivatives can bind to the kinase domain of PI3Kα, interacting with key amino acid residues. nih.govnih.gov Specifically, N-benzyl-4-hydroxy-2-quinolone-3-carboxamide was identified as a lead inhibitor against both wild-type and a mutant form of PI3Kα. nih.govnih.gov Further optimization led to the development of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives as selective inhibitors of the mutant PI3Kα. nih.gov

The following table summarizes the inhibitory activity of selected N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. nih.gov

Table 1: Antiproliferative Activity (IC50 µM) of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives

| Compound | Caco-2 | HCT-116 |

| 16 | 37.4 | 8.9 |

| 18 | 50.9 | 3.3 |

| 19 | 17.0 | 5.3 |

| 21 | 18.9 | 4.9 |

Cellular Pathway Modulation

Beyond direct enzyme inhibition, 4-hydroxy-2-quinolone analogues have been shown to modulate various cellular pathways, ultimately leading to cancer cell death. These compounds can induce cell cycle arrest, trigger apoptosis, disrupt mitochondrial function, generate reactive oxygen species (ROS), and cause DNA damage. researchgate.netnih.govmdpi.comuniprot.org

Cell Cycle Arrest: Treatment with certain quinolone derivatives has been observed to cause an accumulation of cells in specific phases of the cell cycle, preventing their proliferation. For example, some compounds have been shown to arrest the cell cycle in the G2/M phase. mdpi.com This is often accompanied by a decrease in the expression of key cell cycle regulatory proteins like cyclin B1, CDK1/CDC2, and CDC25c. mdpi.com

Apoptosis Induction: A crucial mechanism of anticancer agents is the induction of programmed cell death, or apoptosis. Quinolone derivatives have been demonstrated to trigger apoptosis through the intrinsic mitochondrial pathway. nih.govmdpi.com This involves the cleavage of hallmark apoptotic proteins such as PARP and caspase-3. mdpi.com Furthermore, these compounds can increase the expression of pro-apoptotic proteins like Bak and decrease the levels of anti-apoptotic proteins like Bcl-xL. mdpi.com

Mitochondrial Membrane Potential Disruption and Reactive Oxygen Species (ROS) Generation: The generation of toxic levels of reactive oxygen species (ROS) is a key strategy to induce cancer cell death. nih.gov Elevated ROS levels can lead to oxidative stress, causing damage to cellular components, including mitochondria. nih.gov This can result in the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors. nih.gov

DNA Damage: The integrity of DNA is crucial for cell survival. Increased ROS levels can lead to significant DNA damage, including double-strand breaks. researchgate.netuniprot.org This damage activates cellular DNA damage response pathways, which, if the damage is too extensive to be repaired, can trigger apoptosis. researchgate.netuniprot.org

Antimicrobial Research Applications

The 4-hydroxy-2-quinolone scaffold is also a promising framework for the development of new antimicrobial agents to combat bacterial, fungal, and parasitic infections. researchgate.netnih.govnih.gov

Antibacterial Activity Studies

Derivatives of 4-hydroxy-2-quinolone have demonstrated activity against various bacterial strains, particularly Gram-positive bacteria. nih.govnih.gov The structure-activity relationship studies reveal that the nature and position of substituents on the quinolone ring, as well as the length of alkyl chains, significantly influence the antibacterial potency. nih.gov

For instance, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of bacterial DNA gyrase subunit B (GyrB), a promising target for new antibiotics. nih.gov One such compound, f1, showed notable activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 8 µg/mL. nih.gov

Antifungal Activity Studies

Several 4-hydroxy-2-quinolone analogues have exhibited significant antifungal properties. nih.govnih.gov Studies have shown that these compounds can inhibit the growth of pathogenic fungi like Aspergillus flavus and Aspergillus spp. nih.govnih.gov

In one study, a series of 4-hydroxy-2-quinolinone analogs with a long alkyl side chain at the C-3 position were synthesized and tested for their antifungal activity. nih.gov A brominated analog with a nonyl side chain displayed exceptional activity against A. flavus, with a half-maximal inhibitory concentration (IC50) of 1.05 µg/mL, which was more potent than the standard antifungal drug amphotericin B. nih.gov Another study investigated the antifungal activity of a coumarin (B35378) derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp., demonstrating its ability to inhibit both mycelial growth and conidia germination. nih.gov

Antiparasitic Activity Studies

The therapeutic potential of quinolinone-related structures extends to parasitic diseases like leishmaniasis and trypanosomiasis. While direct studies on this compound are limited in this area, related flavonoid compounds have shown promising results.

For example, a large screening of flavonoids and their analogues revealed significant in vitro activity against Trypanosoma brucei rhodesiense, the parasite responsible for African sleeping sickness, and Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov Fisetin, 3-hydroxyflavone, luteolin, and quercetin (B1663063) were identified as potent antileishmanial agents. nih.gov Another study on (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones showed potent activity against Leishmania major and Leishmania donovani. nih.gov These findings suggest that the core structures related to quinolinones are a valuable starting point for the design of new antiparasitic drugs.

Bioactivation Mechanisms

The biological activity of nitroaromatic compounds, including this compound, is often linked to their bioactivation. This process typically involves the reduction of the nitro group, a reaction catalyzed by a class of enzymes known as nitroreductases. While specific studies detailing the bioactivation of this compound by nitroreductases are not extensively available in the provided search results, the general mechanism for related nitro compounds is well-established.

This selective activation is a key area of interest in medicinal chemistry, particularly in the development of hypoxia-activated prodrugs for cancer therapy. The lower oxygen levels in tumor environments can enhance the activity of nitroreductases, leading to the localized activation of a cytotoxic agent.

Herbicidal Research Applications

Photosynthesis-Inhibiting Activity

Compounds with a quinoline (B57606) scaffold have been investigated for their herbicidal properties, with a key mechanism of action being the inhibition of photosynthesis. nih.gov Specifically, these compounds can interfere with the photosynthetic electron transport (PET) chain in chloroplasts. nih.govnih.gov The inhibition of PET disrupts the flow of electrons, which is essential for the production of ATP and NADPH, the energy currency and reducing power needed for CO2 fixation. nih.gov This ultimately leads to a halt in plant growth and can cause plant death.

Research on related structures, such as fluoroquinolone antibiotics, has demonstrated that they can act as inhibitors of photosystem II (PS-II). nih.gov These antibiotics can interfere with the catalytic activity of the reaction center II (RC-II) by binding to the quinone site. nih.gov For instance, ciprofloxacin (B1669076) has been shown to disrupt the energy transfer from antenna chlorophyll (B73375) molecules to the reaction center and delay the photoreduction of the primary quinone acceptor (QA). nih.gov This interference with the fundamental processes of photosynthesis can result in significant growth inhibition in plants. nih.gov

Studies on various N-aryl-3-hydroxynaphthalene-2-carboxamides have shown that their ability to inhibit PET is influenced by the substituents on the anilide ring and the compound's lipophilicity. nih.gov This suggests that the structural features of this compound and its analogues are crucial determinants of their potential herbicidal activity. The quinoline moiety, in particular, is a core component in many biologically active compounds, including those with herbicidal effects. nih.gov

| Compound/Class | Target/Mechanism | Effect |

| Quinolone Derivatives | Photosynthetic Electron Transport (PET) in chloroplasts nih.govnih.gov | Inhibition of oxygen evolution rate nih.gov |

| Fluoroquinolone Antibiotics | Photosystem II (PS-II) quinone site nih.gov | Interference with catalytic activity of reaction center II nih.gov |

| Ciprofloxacin | Energy transfer in RC-II and photoreduction of QA nih.gov | Delays kinetics of photoreduction nih.gov |

| N-aryl-3-hydroxynaphthalene-2-carboxamides | Photosystem II nih.gov | PET inhibition influenced by substituents and lipophilicity nih.gov |

Neuropharmacological Research Applications

Antagonism at N-methyl-D-aspartate (NMDA) Receptors

The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor, plays a critical role in excitatory synaptic transmission in the central nervous system. Antagonists of the NMDA receptor can inhibit its action and are a significant area of neuropharmacological research. wikipedia.org

Derivatives of quinoline and the structurally related quinoxaline (B1680401) have been identified as antagonists at the NMDA receptor. nih.govnih.gov Specifically, some quinoxaline derivatives have been found to inhibit the binding of glycine (B1666218) to its site on the NMDA receptor complex. nih.gov The glycine binding site is a crucial allosteric modulatory site, and its antagonism can prevent the receptor from being activated by glutamate.

Research into 3-nitro-3,4-dihydro-2(1H)-quinolones has shown that these compounds can act as antagonists at the glycine site of the NMDA receptor. nih.gov The presence of a nitro group, as seen in this compound, is a feature of some of these active compounds. The acidity of the 3-nitro analogues, which exist as anions at physiological pH, appears to be a key factor for high-affinity binding to the glycine site. nih.gov This suggests that the electronic properties conferred by the nitro group are important for this particular biological activity.

| Compound Class | Receptor Target | Mechanism of Action |

| Quinoxaline Derivatives | NMDA Receptor (Glycine Site) nih.gov | Inhibition of glycine binding nih.gov |

| 3-Nitro-3,4-dihydro-2(1H)-quinolones | NMDA Receptor (Glycine Site) nih.gov | Antagonist activity, influenced by the acidity of the nitro group nih.gov |

Other Biological Research Applications

Anti-inflammatory Activity (e.g., LOX inhibition)

Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. researchgate.netrsc.org Therefore, inhibitors of LOX enzymes are of significant interest as potential anti-inflammatory agents. researchgate.netnih.gov The quinoline scaffold is present in a number of compounds that have been investigated for their 5-lipoxygenase (5-LOX) inhibitory activity. nih.gov

The development of quinoline-based compounds as LOX inhibitors has been an active area of research. nih.gov By blocking the action of LOX, these compounds can reduce the production of pro-inflammatory leukotrienes, thereby exerting an anti-inflammatory effect. researchgate.net While direct evidence for this compound as a LOX inhibitor was not found in the provided search results, the presence of the quinoline core structure suggests a potential avenue for investigation in the context of anti-inflammatory research. The broader class of quinoline derivatives has shown promise in this area, indicating that analogues of the target compound could possess this activity. nih.gov

| Compound Class | Enzyme Target | Biological Effect |

| Quinoline Derivatives | 5-Lipoxygenase (5-LOX) nih.gov | Inhibition of leukotriene biosynthesis, leading to anti-inflammatory effects researchgate.netnih.gov |

Antioxidant Activity

The antioxidant potential of 4-hydroxy-2-quinolinone derivatives has been explored through various in vitro assays, demonstrating a range of activities influenced by their structural features.

Studies on a series of quinolinone-carboxamide analogues have shown notable antioxidant effects. For instance, reverse amide analogues 16a , 16b , and 16c displayed substantial inhibition of lipid peroxidation, with values of 83.0% for 16a and 88.0% for both 16b and 16c . nih.gov The introduction of a reverse amide moiety in analogue 16c appeared to significantly boost inhibitory activity against lipid peroxidation to 88.0%, compared to its carboxamide counterpart 3j which showed 32.8% inhibition. nih.gov

The presence of a phenolic hydroxyl group is a key determinant for antioxidant activity, as it can directly interact with free radicals. nih.gov In the ABTS radical cation decolorization assay, carboxamide derivatives 3f and 3g , both derived from 4-aminophenol, exhibited the highest activity with 77.3% and 72.4% respectively. nih.gov Similarly, in the AAPH-induced lipid peroxidation assay, analogues with a p-phenolic group at the amide portion, such as 3f , 3g , 3n , and 3o , consistently demonstrated potent inhibition. nih.gov For example, carboxamide 3g showed 100% inhibition of lipid peroxidation. nih.govresearchgate.net

The ability to scavenge hydroxyl radicals was also assessed for several carboxamides. Analogue 3j , which has an N-methyl substituent and an ortho-phenolic group, was the most effective, showing 100% scavenging activity. nih.gov Carboxamide 3g also demonstrated a strong capacity to scavenge hydroxyl radicals at 67.7%. nih.govresearchgate.net However, the hydroxyl group at position 4 of the quinolinone ring is not thought to contribute significantly to radical scavenging as it forms a strong hydrogen bond with the adjacent carbonyl oxygen. nih.gov

While direct antioxidant data for this compound is not extensively detailed in the provided research, the biological activity of related nitro-substituted quinolines is attributed to the nitro group's ability to undergo reduction and form reactive intermediates, and the hydroxyl group's capacity to form hydrogen bonds. The broader class of 4-hydroxyquinolin-2-ones is recognized for its potential as antioxidants. researchgate.net

Table 1: In Vitro Antioxidant Activity of 4-Hydroxy-2-quinolinone Analogues

| Compound | Assay | Result (% Inhibition) |

|---|---|---|

| 3f | ABTS Radical Cation Decolorization | 77.3% |

| 3g | ABTS Radical Cation Decolorization | 72.4% |

| 3j | Hydroxyl Radical Scavenging | 100% |

| 3g | Hydroxyl Radical Scavenging | 67.7% |

| 16a | Lipid Peroxidation Inhibition | 83.0% |

| 16b | Lipid Peroxidation Inhibition | 88.0% |

| 16c | Lipid Peroxidation Inhibition | 88.0% |

| 3j | Lipid Peroxidation Inhibition | 32.8% |

| 3g | Lipid Peroxidation Inhibition | 100% |

| 11e | Lipid Peroxidation Inhibition | 97% |

General Enzyme Inhibition Studies

Analogues of this compound have been investigated as inhibitors of various enzymes, demonstrating the versatility of the 4-hydroxy-2-quinolinone scaffold as a platform for developing targeted enzyme inhibitors.

A significant area of investigation has been the inhibition of soybean lipoxygenase (LOX), an indicator of anti-inflammatory activity. nih.gov Among a series of twenty-one quinolinone carboxamides, compounds 3h and 3s were identified as the most potent LOX inhibitors, both with an IC₅₀ value of 10 µM. nih.govresearchgate.net Other analogues also showed noteworthy activity, including carboxamide 3g (IC₅₀ = 27.5 µM) and a quinolinone hybrid with acetylated ferulic acid, 11e (IC₅₀ = 52 µM). nih.govresearchgate.net

The 4-hydroxy-2-quinolone structure has also been identified as a crucial fragment for the inhibition of bacterial DNA gyrase subunit B (GyrB), a target for antibacterial agents. nih.gov A computational search followed by in vitro testing identified f1 (AG-690/11765367), an N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide, as a moderate inhibitor of S. aureus GyrB with an IC₅₀ of 1.21 µM. nih.gov Further structural modifications led to the discovery of even more potent inhibitors, f4 and f14 , with IC₅₀ values of 0.31 µM and 0.28 µM, respectively. nih.gov

In the context of anticancer research, derivatives of the related 4-hydroxyquinazoline (B93491) scaffold have been shown to inhibit Poly(ADP-ribose) polymerase 1 (PARP1). mdpi.com Compound B1 , a novel 4-hydroxyquinazoline derivative, was found to be an effective PARP1 inhibitor with an IC₅₀ value of 63.81 nM. mdpi.com

Furthermore, ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives have been evaluated for their ability to inhibit the oxygen evolution rate (OER) in spinach chloroplasts, a measure of photosynthesis inhibition. nih.gov Among the tested compounds, derivative 8 showed an interesting IC₅₀ value of 126 µmol/L, while derivative 2 had an IC₅₀ of 157 µmol/L. nih.gov

Table 2: In Vitro Enzyme Inhibition by 4-Hydroxy-2-quinolinone and Analogue Derivatives

| Compound | Target Enzyme | Organism/System | IC₅₀ |

|---|---|---|---|

| 3h | Soybean Lipoxygenase (LOX) | Glycine max | 10 µM |

| 3s | Soybean Lipoxygenase (LOX) | Glycine max | 10 µM |

| 3g | Soybean Lipoxygenase (LOX) | Glycine max | 27.5 µM |

| 11e | Soybean Lipoxygenase (LOX) | Glycine max | 52 µM |

| f1 | DNA Gyrase B (GyrB) | S. aureus | 1.21 µM |

| f4 | DNA Gyrase B (GyrB) | S. aureus | 0.31 µM |

| f14 | DNA Gyrase B (GyrB) | S. aureus | 0.28 µM |

| B1 | PARP1 | In Vitro Assay | 63.81 nM |

| 8 | Photosystem II (OER) | Spinach Chloroplasts | 126 µmol/L |

| 2 | Photosystem II (OER) | Spinach Chloroplasts | 157 µmol/L |

Structure Activity Relationship Sar Studies of 4 Hydroxy 7 Nitroquinolin 2 1h One Derivatives

Impact of Substituent Position and Nature on Biological Potency

The biological activity of 4-hydroxyquinolin-2(1H)-one derivatives is profoundly influenced by the type and position of substituents on the quinoline (B57606) ring. Research has demonstrated that modifications at various positions can modulate activities ranging from antimicrobial to herbicidal and anticancer.

The introduction of a nitro group, a strong electron-withdrawing group, significantly alters the electronic properties of the quinolinone core. While direct and extensive SAR studies on the 7-nitro isomer are not broadly available, data on other positional isomers allow for well-grounded inferences. For instance, the synthesis of a 3-nitro analogue, 4-hydroxy-3-nitroquinolin-2(1H)-one, has been reported. nih.govresearchgate.net Similarly, a 6-nitro derivative has also been described in the literature. nih.gov The position of such a group is critical; for example, in the related quinazoline (B50416) scaffold, 6-nitro-7-chloro-4-hydroxy quinazoline serves as a key intermediate for the anticancer drug Afatinib, highlighting the importance of the substitution pattern on the benzene (B151609) ring portion of the heterocycle for biological activity. sarex.com

Studies on other substituents provide a broader understanding of SAR. In a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives tested for antifungal and herbicidal activity, the nature and position of the substituent were paramount. nih.gov For example, a derivative with a bulky tert-butyl group at position 6 showed the highest herbicidal activity, suggesting that steric factors at this position can be beneficial for interaction with the target site in chloroplasts. nih.gov

In terms of antimicrobial activity, substitutions on the quinolone ring have yielded compounds with significant potency. Brominated analogs, particularly those with a long alkyl chain at the N-1 position, have shown exceptional antifungal activity, in some cases surpassing the efficacy of the control drug, amphotericin B. nih.gov This indicates that both the halogen substituent and the lipophilic character of the N-1 side chain are crucial for potent antifungal effects. Specifically, a 7-bromo-substituted derivative demonstrated notable activity. nih.gov This finding suggests that substitution at the C7-position with an electron-withdrawing halogen is favorable, and by extension, a nitro group at the same position could potentially confer significant biological activity.

The table below summarizes the observed impact of various substituents on the biological activity of the 4-hydroxy-2-quinolone scaffold based on available research.

| Position | Substituent | Biological Activity | Finding | Reference |

| N-1 | Long alkyl chains (e.g., nonyl) | Antifungal | Increased lipophilicity enhances activity, especially in combination with C7-bromo substitution. | nih.gov |

| C3 | Nitro (NO₂) | --- | The 3-nitro derivative has been synthesized; its biological profile in comparative studies is a subject for further investigation. | nih.govresearchgate.net |

| C6 | tert-Butyl | Herbicidal (Photosynthesis inhibition) | A bulky group at C6 was found to be the most active in the series, indicating a specific steric requirement for this activity. | nih.gov |

| C7 | Bromo (Br) | Antifungal, Antibacterial (S. aureus) | C7-bromo substitution, particularly with an N-1 nonyl chain, resulted in the highest potency against A. flavus and significant activity against S. aureus. | nih.gov |

| C7 | Hydroxy (OH) | --- | The 7-hydroxy derivative was found to be more hydrophobic than its 5-hydroxy counterpart. | nih.gov |

Correlation of Calculated Physico-Chemical Parameters with Biological Activity

The biological activity of 4-hydroxyquinolin-2(1H)-one derivatives often correlates with their physicochemical properties, most notably lipophilicity. Lipophilicity, commonly expressed as log P or by chromatographic parameters like log k, governs the ability of a compound to traverse biological membranes and reach its target site.

A study involving a series of ring-substituted 4-hydroxy-1H-quinolin-2-ones systematically investigated this relationship. nih.gov The lipophilicity of the compounds was determined using reversed-phase high-performance liquid chromatography (RP-HPLC), and the resulting retention parameter (log k) was correlated with their ability to inhibit the oxygen evolution rate (OER) in spinach chloroplasts, a measure of herbicidal activity. nih.gov

The results showed a distinct, though not always linear, relationship between lipophilicity and biological activity. For instance, the most potent photosynthesis inhibitor in the series was the 6-tert-butyl derivative, which also possessed high lipophilicity. nih.gov However, the compound with the highest measured lipophilicity, the 6-bromo derivative, was not the most active, indicating that an optimal level of lipophilicity exists and that other factors, such as electronic and steric effects, also play a crucial role. nih.gov

Interestingly, the position of a substituent can have unexpected effects on hydrophobicity. For example, the 7-hydroxy derivative was found to be more lipophilic than the 5-hydroxy analogue, a fact attributed to intramolecular interactions. nih.gov This highlights the complexity of predicting physicochemical parameters based solely on the substituent's nature without considering its position and potential intramolecular bonding. The nitro group at the C7 position would be expected to influence lipophilicity and other electronic parameters, which would, in turn, modulate its interaction with biological targets.

| Compound Derivative | log k (Lipophilicity) | IC₅₀ (µmol/L) for OER Inhibition | Reference |

| 5-Hydroxy | 0.29 | >250 | nih.gov |

| 7-Hydroxy | 0.44 | >250 | nih.gov |

| 6-tert-Butyl | 1.13 | 126 | nih.gov |

| 6-Bromo | 1.26 | >250 | nih.gov |

Comparative SAR Analysis with Related Heterocyclic Scaffolds

The 4-hydroxyquinolin-2(1H)-one scaffold's biological potential can be further understood by comparing its SAR with that of related heterocyclic systems, such as 8-hydroxyquinolines and quinazolines.

Another relevant comparison can be made with the quinazoline scaffold. Quinazolines are isomeric to quinolines, featuring a nitrogen atom at position 3 instead of a carbon. The compound 6-nitro-7-chloro-4-hydroxyquinazoline is a vital building block for Afatinib, a potent tyrosine kinase inhibitor used in cancer therapy. sarex.com The specific 6-nitro, 7-chloro substitution pattern on the quinazoline ring is critical for its activity. This underscores a key principle in medicinal chemistry: even subtle changes in the heterocyclic core or the precise arrangement of substituents can lead to vastly different pharmacological profiles. While the 4-hydroxy-2-quinolone core is a "privileged structure," its effectiveness relative to other scaffolds like quinazolines is highly dependent on the specific biological target and the substitution pattern that can be accommodated by the binding site. mdpi.com

This comparative analysis indicates that while the 4-hydroxy-7-nitroquinolin-2(1H)-one structure holds therapeutic promise, its activity profile is a result of a delicate balance of factors inherent to the quinolone scaffold, which may differ significantly from closely related heterocycles.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies, Frontier Molecular Orbital Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the physicochemical properties of molecules like 4-Hydroxy-7-nitroquinolin-2(1H)-one. nih.gov Such computational designs are part of a well-reasoned strategy to understand the molecular functions of diverse compounds, thereby accelerating the discovery process for new applications. nih.gov DFT methods have been employed to study related nitro derivatives of quinoline (B57606), providing valuable information on their structural and electronic properties. nih.govnih.gov

A key component of these investigations is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpearson.com The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity. wikipedia.org The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. pearson.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and a protein's binding site. For the quinolinone scaffold, docking studies have provided critical insights into potential biological targets.

While specific docking studies for this compound are not detailed in the reviewed literature, research on closely related compounds highlights the utility of this approach. For instance, various 4-hydroxy-2-quinolone derivatives have been synthesized and evaluated as multi-target agents, with molecular docking used to elucidate their mechanism of action. nih.govresearchgate.net In one study, carboxamide analogues of 4-hydroxy-2-quinolinone were docked into the active site of soybean lipoxygenase (LOX) to understand their anti-inflammatory potential. nih.gov In another, a newly synthesized 4-hydroxyquinolone analogue was studied as a potential inhibitor of Anaplastic Lymphoma Kinase (ALK), a target in lung cancer, showing good stability within the active site. mdpi.comsciforum.net

Furthermore, a computational study on nitro derivatives of quinoline investigated their potential as inhibitors of the SARS-CoV-2 main protease (Mpro). The docking results indicated that these compounds interacted well with the Mpro active site, with interaction energies ranging from -4.3 to -5.0 kcal/mol. nih.gov These examples demonstrate that the this compound scaffold has significant potential for targeted ligand-protein interactions, a crucial aspect for drug discovery.

Prediction of Chemical Reactivity and Electronic Properties

The chemical reactivity of this compound can be predicted using parameters derived from quantum chemical calculations. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com The presence of both an electron-donating hydroxyl group and a powerful electron-withdrawing nitro group on the quinolinone core creates a unique electronic profile that governs its reactivity. researchgate.net The nitro group, in particular, enhances the molecule's reactivity and is crucial to the biological activity of many compounds.

Molecular Electrostatic Potential (MESP) maps are another valuable tool derived from DFT calculations. MESP illustrates the charge distribution within a molecule and helps predict sites for electrophilic and nucleophilic attack. bhu.ac.in For this compound, the region around the nitro group would be expected to be electron-poor (electrophilic), while the hydroxyl group and the carbonyl oxygen would contribute to electron-rich (nucleophilic) regions. These predictions are vital for understanding how the molecule might interact with biological macromolecules or other reagents in chemical synthesis.

In Silico ADME Prediction for Research Compound Design

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing researchers to assess the drug-likeness of a compound before extensive synthesis and testing. nih.govnih.gov These computational models evaluate various physicochemical and pharmacokinetic parameters.

Key parameters often assessed include compliance with Lipinski's rule of five (which predicts oral bioavailability), human intestinal absorption, blood-brain barrier (BBB) permeability, and potential for metabolism by cytochrome P450 (CYP) enzymes. nih.govnih.gov While specific ADMET data for this compound is not available in the cited literature, such analyses are routinely applied to quinolinone and quinazoline (B50416) derivatives. mdpi.commdpi.comresearchgate.net For example, in silico studies on other heterocyclic systems have successfully predicted properties like percentage absorption and drug-likeness. nih.gov Applying these predictive tools to this compound would be a logical step in evaluating its potential as a therapeutic agent, helping to identify potential liabilities such as poor absorption or rapid metabolism early in the design process. nih.gov

Electrochemical Studies for Redox Potential Analysis

Electrochemical studies are employed to investigate the redox (reduction-oxidation) properties of a compound, which can be critical for its mechanism of action, particularly for nitroaromatic compounds. The biological activity of many nitro-substituted compounds is linked to the reduction of the nitro group to form reactive intermediates.

While direct electrochemical data for this compound was not found, a study on a closely related isomer, an 8-nitroquinolin-2(1H)-one derivative, provides significant insight. This compound was shown to have a reduction potential (E°) of -0.37 V versus the normal hydrogen electrode (NHE). acs.org Crucially, the study demonstrated that the compound is likely bioactivated by type 1 nitroreductases, enzymes present in various pathogens. acs.org This enzymatic reduction is a key activation step for many nitroaromatic drugs. Given the structural similarity, it is highly probable that this compound would exhibit similar redox behavior, undergoing reduction at its nitro group. This suggests a potential mechanism of action for any observed biological activity, where the compound could act as a pro-drug that is activated under specific biological conditions.

Analytical and Spectroscopic Characterization Methods in Research

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. In the analysis of quinolone derivatives, FT-IR spectra provide definitive evidence for key structural features.

For closely related 4-hydroxy-2-quinolone structures, characteristic absorption bands are observed that confirm their molecular framework. For instance, studies on various 4-hydroxy-2-quinolone analogues report significant IR bands corresponding to O-H, N-H, C=O (carbonyl), and C=C (aromatic) stretching vibrations. chemicalbook.com The nitration of a quinolone ring introduces strong and characteristic absorption bands for the nitro group (NO₂). Typically, these appear as two distinct bands for asymmetric and symmetric stretching.

In a study of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ), a related complex quinolinone, the FT-IR spectrum was recorded in the solid phase to elucidate its vibrational frequencies. nih.gov For other nitrophenyl-containing heterocycles, IR spectra have shown characteristic bands for O-H groups (around 3429–3482 cm⁻¹), N-H groups (around 3235 cm⁻¹), and C=O groups (around 1708–1710 cm⁻¹). nih.gov While specific experimental data for 4-Hydroxy-7-nitroquinolin-2(1H)-one is not detailed in the available literature, the expected IR spectrum would feature prominent peaks in these regions, with additional strong absorptions indicative of the aromatic nitro group.

Table 1: Typical Infrared Spectroscopy Peak Regions for Quinolone Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (hydroxyl) | 3300 - 3500 | Stretching |

| N-H (amide) | 3100 - 3300 | Stretching |

| C=O (amide carbonyl) | 1650 - 1680 | Stretching |

| C=C (aromatic) | 1500 - 1600 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful method for the structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure determination.

The structures of synthesized 4-hydroxy-2-quinolone analogues are routinely confirmed by ¹H and ¹³C NMR. oregonstate.edu In the ¹H NMR spectra of these compounds, signals corresponding to the aromatic protons on the quinoline (B57606) core appear in the downfield region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling patterns of these protons are diagnostic of the substitution pattern on the benzene (B151609) ring. The presence of the electron-withdrawing nitro group at the C-7 position is expected to significantly deshield adjacent protons, shifting their signals further downfield. oregonstate.edu The protons of the hydroxyl (OH) and amide (NH) groups often appear as broad singlets and their chemical shifts can be concentration and solvent-dependent.

In a study on the synthesis of 1-methyl-7-nitro-2H-benzo[d] oregonstate.edunih.govoxazine-2,4(1H)-dione, a direct precursor for a related N-methylated 7-nitroquinolone, the following NMR data was reported, which provides insight into the expected shifts for the 7-nitro aromatic system. oregonstate.edu

Table 2: NMR Data for 1-Methyl-7-nitro-2H-benzo[d] oregonstate.edunih.govoxazine-2,4(1H)-dione (in DMSO-d₆)

| Nucleus | Chemical Shift (δ ppm) | Description |

|---|---|---|

| ¹H NMR | 8.25 | d, J = 8.5 Hz, 1H |

| 8.12 | d, J = 1.5 Hz, 1H | |

| 8.06 | dd, J = 8.5, 1.8 Hz, 1H | |

| 3.56 | s, 3H (N-CH₃) | |

| ¹³C NMR | 157.87, 152.43, 147.33, 143.06, 131.13, 117.50, 110.82, 109.84 | Aromatic & Carbonyl Carbons |

For the final 4-hydroxy-2-quinolone products, ¹³C NMR spectra are characterized by signals for the C-2 and C-4 carbons at approximately 161 ppm and 174 ppm, respectively. oregonstate.edu The presence and position of the nitro group would also have a predictable effect on the chemical shifts of the aromatic carbons.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

In the characterization of novel 4-hydroxy-2-quinolone analogues, HRMS is used to confirm the calculated molecular formula. oregonstate.edu For this compound (C₉H₆N₂O₄), the expected exact mass would be a key confirmation parameter. While specific experimental HRMS data for the title compound is not available in the cited literature, the technique is standard practice in the characterization of such novel heterocycles. oregonstate.edu

Chromatographic Purity and Separation Techniques (e.g., HPLC, RP-HPLC)

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are vital for determining the purity of synthesized compounds and for separating components in a mixture. Reversed-Phase HPLC (RP-HPLC) is commonly employed for the analysis of quinolone derivatives.

In studies of various quinolones, RP-HPLC methods are used to determine lipophilicity and to assess purity. These methods typically use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. A simple isocratic HPLC procedure has been developed for the analysis of seven different quinolones, demonstrating the utility of this technique for separating similar compounds within the same class. nih.gov The purity of synthesized 7-hydroxy-4-methyl-2(1H)-quinolone has been confirmed to be ≥97.0% by HPLC, indicating the reliability of this method for quality control.

Table 3: Example of HPLC System for Quinolone Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Aqueous Buffer |

| Detection | UV-Vis or Fluorescence |

X-ray Diffraction Analysis for Structural Elucidation

X-ray diffraction analysis of a single crystal provides the most definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While no crystal structure for this compound is reported in the searched literature, the structures of several related quinolone derivatives have been determined by this method. For example, the crystal structure of 7-hydroxy-4-methylquinolin-2(1H)-one was found to be orthorhombic. In another study, X-ray analysis of 4-hydroxy-1-methylquinolin-2(1H)-one revealed strong intramolecular hydrogen bonds that play a significant role in the crystal packing. Such analyses would be invaluable for understanding the precise solid-state conformation and intermolecular forces, such as hydrogen bonding involving the hydroxyl, amide, and nitro groups, of this compound.

Emerging Research Areas and Future Directions

Novel Synthetic Methodologies for Enhanced Yield and Selectivity

The conventional synthesis of 4-Hydroxy-7-nitroquinolin-2(1H)-one typically involves the electrophilic nitration of the 4-hydroxyquinolin-2(1H)-one precursor. This method, while effective, faces challenges common to aromatic nitration, including the formation of multiple isomers and the potential for over-nitration. The regioselectivity is controlled by the directing effects of the 4-hydroxy group, which favors substitution at the para-position (C7). Standard conditions often employ a mixture of fuming nitric acid and sulfuric acid at controlled low temperatures (0–5°C) to maximize the yield of the desired 7-nitro isomer.

Emerging research is exploring more efficient and environmentally benign synthetic routes to improve both yield and selectivity.

Key Novel Approaches:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used for the synthesis of various ring-substituted 4-hydroxy-1H-quinolin-2-ones. nih.govnih.gov This technology can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.net

Green Catalysis: The use of non-toxic, inexpensive, and reusable catalysts is a major focus. Bismuth(III) chloride (BiCl₃) has been employed as a mild Lewis acid catalyst for the synthesis of 4-hydroxy-2-quinolone analogues, aligning with the principles of green chemistry. nih.govresearchgate.net

Reductive Cyclization: An alternative strategy involves the reductive cyclization of 2'-nitrochalcones. Recent methods using formic acid as a carbon monoxide surrogate have achieved high yields for various 4-quinolones and represent a promising avenue for accessing substituted analogs. mdpi.com

Flow Chemistry: Although not yet widely reported for this specific compound, flow chemistry offers precise control over reaction parameters like temperature, pressure, and stoichiometry. This could be particularly advantageous for hazardous nitration reactions, improving safety and potentially increasing the regioselectivity and yield of this compound.

Factors such as the nature of substituents on the starting materials can significantly impact reaction outcomes. Electron-donating groups on the aniline (B41778) precursor tend to improve yields, whereas strong electron-withdrawing groups, like a nitro group, can reduce reactivity and lead to lower yields. nih.gov

Discovery of New Biological Targets and Elucidation of Undiscovered Mechanisms

The biological activity of this compound is generally attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells, and its capacity to chelate metal ions, disrupting bacterial processes. However, recent research is beginning to uncover more specific molecular targets, offering a more nuanced understanding of its mechanism of action and opening doors to new therapeutic applications.

Emerging Biological Targets:

| Target Class | Specific Target | Biological Role | Potential Therapeutic Application |

| Proteases | Cathepsin B | Involved in tumor progression and metastasis. | Anticancer |

| Enzymes in Angiogenesis | Type 2 methionine aminopeptidase (B13392206) (MetAP2) | Plays a role in the formation of new blood vessels. | Anti-angiogenesis, Anticancer |

| Bacterial Enzymes | DNA Gyrase / Topoisomerase IV | Essential for bacterial DNA replication. nih.gov | Antibacterial |

| Kinases | Phosphatidylinositol 3-kinase (PI3Kα) | A key component in cell signaling pathways often dysregulated in cancer. mdpi.com | Anticancer |

The inhibition of Cathepsin B is a particularly promising discovery, as this protease is crucial for the survival and spread of tumors. Furthermore, preliminary studies suggest an inhibitory effect on MetAP2, which would disrupt the blood supply to tumors, a key anti-angiogenic strategy. While the broader quinolone class is known to target bacterial DNA gyrase, specific investigations into the 7-nitro derivative's potency against this enzyme could yield novel antibiotics. nih.govnih.gov

Advanced Computational Modeling Approaches for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with enhanced potency and specificity. mdpi.com While studies focusing exclusively on this compound are still emerging, extensive computational work on the 4-hydroxy-2-quinolone scaffold provides a clear roadmap for future research. Methodologies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are being actively applied to its analogs. sciforum.netnih.govnih.gov

Application of Computational Models in Quinolone Research:

| Computational Method | Target/Purpose | Key Findings for Quinolone Analogs |

| Molecular Docking | Anaplastic Lymphoma Kinase (ALK) | 4-hydroxy-2-quinolone analogs show good stability and interaction with key residues in the ALK active site, suggesting potential as ALK inhibitors for lung cancer. mdpi.comsciforum.net |

| Molecular Docking | EGFR Tyrosine Kinase | Synthesized derivatives exhibit well-conserved hydrogen bonding in the active pocket, indicating potential as EGFR inhibitors. nih.gov |

| Molecular Docking | Soybean Lipoxygenase (LOX) | In silico results help elucidate the binding mode of quinolinone-carboxamides, correlating with their anti-inflammatory activity. mdpi.comnih.gov |

| QSAR | Antimalarial Activity | Models have identified specific physicochemical descriptors that correlate with anti-malaria activity and cytotoxicity, guiding the design of compounds with an improved therapeutic index. nih.gov |

| QSAR | Antimycobacterial Activity | Topological descriptors have been used to create models for predicting the activity of quinolones against Mycobacterium species. researchgate.net |

These computational approaches allow researchers to screen virtual libraries of compounds, predict their biological activity, and understand their interactions at an atomic level before undertaking expensive and time-consuming synthesis. mdpi.com For this compound, these methods can be used to optimize its structure to enhance binding to known targets like Cathepsin B or to design new derivatives aimed at novel targets.

Role of this compound as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems by selectively engaging a specific protein target. While this compound possesses clear biological activity, its development and application as a dedicated chemical probe is a nascent area of research.

The potential for this application is rooted in the inherent properties of the quinolinone scaffold. For instance, derivatives such as 7-(diethylamino)quinolin-2(1H)-one have been synthesized and characterized as fluorescent probes. nih.gov These molecules exhibit changes in their photophysical properties upon binding to targets, making them useful tools for indicator displacement assays and other analytical techniques. nih.gov The core 2-quinolone system is known to be photoactive, a key characteristic for developing fluorescent tools. researchgate.net

For this compound to be developed into a chemical probe, future research would need to:

Confirm a specific, high-affinity molecular target.

Characterize its selectivity profile across the proteome.

Potentially modify its structure to incorporate a reporter tag (like a fluorophore or biotin) or a reactive group for covalent labeling, without losing its binding affinity for the target of interest.

Given its established bioactivity, this compound serves as an excellent starting point for the rational design of such specialized molecular tools to investigate biological pathways and validate new drug targets.

Applications as Building Blocks for More Complex Bioactive Molecules

The chemical structure of this compound is rich with reactive sites, making it a valuable synthon, or building block, for the creation of more elaborate molecules with potentially new or improved biological functions. The key reactive positions are the hydroxyl group, the C3 position of the quinolone ring, and the nitro group itself.

The nitro group is particularly versatile. It can be readily reduced to an amino group (4-hydroxy-7-aminoquinolin-2(1H)-one), which then serves as a nucleophilic handle for a wide array of subsequent chemical transformations. mdpi.comnih.gov This amino derivative is a crucial precursor for creating amides, sulfonamides, and other functionalities, significantly diversifying the chemical space accessible from the parent molecule.

Examples of Synthetic Transformations:

Fused Heterocycles: The vicinal (adjacent) hydroxyl and C3-position can be used to construct fused ring systems. For example, acid-catalyzed tandem reactions with propargylic alcohols can yield complex pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. nih.gov

Carboxamide Derivatives: The 4-hydroxy-2-quinolone scaffold is frequently used to synthesize a wide range of carboxamides, which are important pharmacophores. mdpi.comnih.gov For instance, 4-hydroxy-7-nitroquinoline-3-carboxylic acid has been synthesized, demonstrating the functionalization of the C3 position. chemicalbook.com

Triazole Conjugates: Using click chemistry, the quinolone core can be linked to other heterocyclic moieties like triazoles to create hybrid molecules with potent cytotoxic activities. researchgate.net

By strategically modifying these reactive sites, chemists can generate large libraries of derivatives based on the this compound scaffold. This approach is central to structure-activity relationship (SAR) studies aimed at optimizing the compound's therapeutic properties, such as increasing potency, enhancing selectivity, and improving pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.